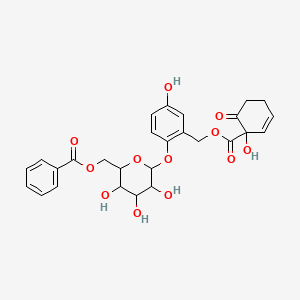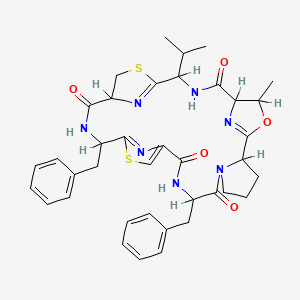
Homaloside D
Übersicht
Beschreibung
homaloside D is a natural product found in Itoa orientalis with data available.
Wissenschaftliche Forschungsanwendungen
Antiplasmodialmittel
Homaloside D wurde als Antiplasmodialmittel identifiziert. Es hat Aktivität gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist, mit einem IC50 von 20 μM {svg_1}.
Phytochemische Studien
This compound ist einer der Phytobestandteile, die aus der Pflanze Homalium zeylanicum identifiziert und isoliert wurden {svg_2}. Diese Pflanze gehört zur Familie der Flacourtiaceae und stammt aus Südindien und Sri Lanka {svg_3}. Die Pflanze wird in der traditionellen Medizin für verschiedene Krankheiten eingesetzt, und das Vorhandensein von this compound trägt zu ihren medizinischen Eigenschaften bei {svg_4}.
Traditionelle Medizin
Die Pflanze Homalium zeylanicum, die this compound enthält, wird in der traditionellen Medizin für Krankheiten wie Diabetes, Rheumatismus und Wundheilung eingesetzt {svg_5}. Das Vorhandensein von this compound und anderen Phytobestandteilen trägt zu diesen therapeutischen Wirkungen bei {svg_6}.
Antikrebsforschung
Phytochemische Studien an den Stängeln von Homalium stenophyllum, einer anderen Pflanzenart, die this compound enthält, haben zur Bewertung der Zytotoxizität der Verbindung gegenüber menschlichen Krebszelllinien geführt {svg_7}. Dies deutet auf mögliche Anwendungen von this compound in der Antikrebsforschung hin {svg_8}.
Forschung zu bioaktiven Verbindungen
This compound wurde zusammen mit anderen aus Homalium stenophyllum isolierten Verbindungen im Rahmen laufender Forschungen zu strukturell vielfältigen und bioaktiven Verbindungen untersucht {svg_9}. Diese Studien zielen darauf ab, die Struktur und Funktion dieser Verbindungen zu verstehen, und tragen so zum Gebiet der Naturstoffchemie bei {svg_10}.
Antidiabetische Aktivität
In-vitro- und In-vivo-Studien zur antidiabetischen Aktivität von Homalium zeylanicum, einer Pflanze, die this compound enthält, wurden durchgeführt {svg_11}. Das Vorhandensein von this compound und anderen Verbindungen in der Pflanze trägt zu ihren antidiabetischen Wirkungen bei {svg_12}.
Safety and Hazards
According to the Material Safety Data Sheet, in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Homaloside D comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .
Wirkmechanismus
Target of Action
Homaloside D is an antiplasmodial agent . Its primary target is the Plasmodium falciparum , a parasite responsible for the most severe form of human malaria . The compound interacts with this parasite, inhibiting its growth and proliferation .
Mode of Action
It is known that the compound has an inhibitory effect on the parasite, with an ic50 of 20 μm (11 μg/ml) . This suggests that this compound may interfere with essential biological processes of the parasite, leading to its inhibition.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum
Result of Action
The primary result of this compound’s action is the inhibition of Plasmodium falciparum growth and proliferation . This leads to a decrease in the severity of malaria symptoms in individuals infected with this parasite.
Biochemische Analyse
Biochemical Properties
Homaloside D plays a significant role in biochemical reactions, particularly as an antiplasmodial agent. It exhibits an IC50 of 20 μM against Plasmodium falciparum . This compound interacts with various enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and thereby impeding the parasite’s growth and replication.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In Plasmodium falciparum, it disrupts cellular metabolism and inhibits growth. In human cells, this compound has demonstrated cytotoxic effects against certain cancer cell lines, including HeLa, A-549, and MCF-7 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules within the target cells. It is believed to bind to specific enzymes, inhibiting their activity and leading to a cascade of metabolic disruptions. For instance, in Plasmodium falciparum, this compound may inhibit glycolytic enzymes, resulting in reduced ATP production and subsequent cell death . Additionally, this compound may induce changes in gene expression, further contributing to its antiplasmodial and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions . Long-term studies have shown that this compound can maintain its antiplasmodial activity for several months when stored properly. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiplasmodial activity with minimal toxicity. At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antiplasmodial activity. It interacts with enzymes involved in the glycolytic pathway of Plasmodium falciparum, inhibiting their function and disrupting the parasite’s energy production . Additionally, this compound may affect other metabolic pathways, including those related to oxidative stress and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It is believed to localize primarily within the cytoplasm, where it interacts with key metabolic enzymes . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for its function and efficacy in disrupting cellular processes.
Eigenschaften
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFLDUSZYAGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of homaloside D and where has it been discovered?
A1: this compound is a phenolic glycoside characterized by the following structural features:
- A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []
- A glucose molecule attached to the gentisyl alcohol moiety. []
Q2: How was the structure of this compound elucidated?
A2: The structural determination of this compound was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-phenoxypropanamide](/img/no-structure.png)



